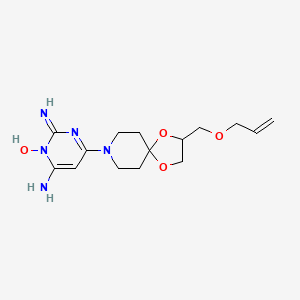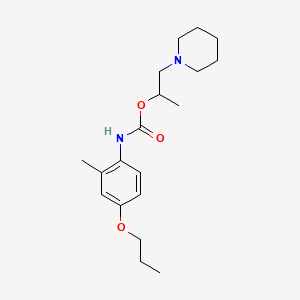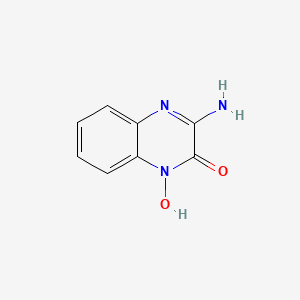![molecular formula C16H8ClCrN2O5S B13788615 Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- CAS No. 94277-71-1](/img/structure/B13788615.png)
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is a complex heterocyclic organic compound. It is known for its vibrant color and is often used in various industrial applications, particularly in dyes and pigments. The compound has a molecular formula of C16H8ClCrN2O5S and a molecular weight of 427.76 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 2-hydroxy-1-naphthalenyl. The resulting azo compound is then complexed with chromium(III) ions under controlled pH conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The compound can undergo substitution reactions, particularly at the azo group and the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction may yield lower oxidation states. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo group and the chromium center play crucial roles in its reactivity and interactions. The compound can form coordination complexes with biomolecules, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium, 1-[(5-chloro-2-hydroxy-4-nitrophenyl)azo]-2-naphthalenol
- Chromium, bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenolato]
- Chromate(3-), bis2-2-(hydroxy-.kappa.O)-4-hydroxy-3-(5-sulfo-1-naphthalenyl)azo-.kappa.N1phenylazobenzoato(3-)-trisodium
Uniqueness
Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it particularly valuable in industrial applications, especially in the production of dyes and pigments .
Eigenschaften
CAS-Nummer |
94277-71-1 |
|---|---|
Molekularformel |
C16H8ClCrN2O5S |
Molekulargewicht |
427.8 g/mol |
IUPAC-Name |
5-chloro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;chromium(3+) |
InChI |
InChI=1S/C16H11ClN2O5S.Cr/c17-10-7-12(16(21)14(8-10)25(22,23)24)18-19-15-11-4-2-1-3-9(11)5-6-13(15)20;/h1-8,20-21H,(H,22,23,24);/q;+3/p-3 |
InChI-Schlüssel |
KKIYFGNWWLZSLC-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)


![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

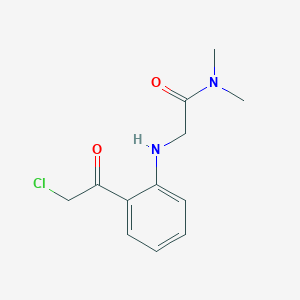
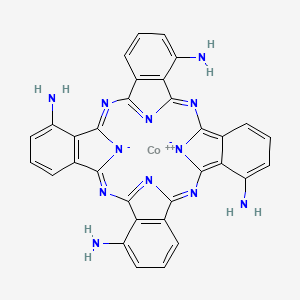
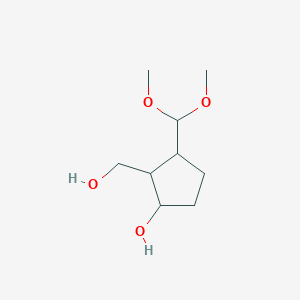
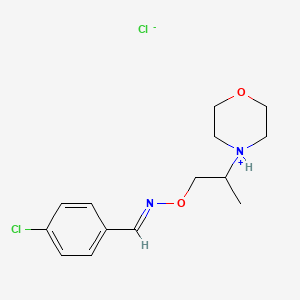
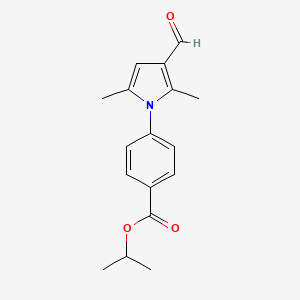
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
